Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-carboxylate is a key intermediate in the synthesis of Rosuvastatin Calcium []. Rosuvastatin Calcium is a commercially available medication, and discussion of its specific therapeutic uses is outside the scope of this analysis.
The synthesis of Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-carboxylate typically involves several steps, including the formation of the pyrimidine ring and subsequent modifications to introduce the ethyl ester and sulfonamide functionalities.
The molecular structure of Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-carboxylate features a pyrimidine core substituted with various functional groups:
The compound's three-dimensional conformation can be explored using computational chemistry tools, which provide insights into its reactivity and interaction with biological targets .
Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-carboxylate can participate in various chemical reactions:
These reactions are crucial for developing analogs with enhanced efficacy or reduced side effects .
The mechanism of action for Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-carboxylate is primarily linked to its role as an intermediate in the synthesis of Rosuvastatin. Rosuvastatin functions as a competitive inhibitor of HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis in the liver.
The physical and chemical properties of Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-carboxylate include:
These properties are essential for determining its suitability for various applications in drug formulation and development .
Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-carboxylate has several notable applications:
Its role as an intermediate underscores its importance in both academic research and industrial applications related to cardiovascular health .
Pyrimidine derivatives represent a cornerstone of modern medicinal chemistry, forming the structural basis for approximately 50% of approved small-molecule drugs targeting diverse therapeutic areas. This six-membered diazine heterocycle serves as a privileged scaffold due to its exceptional hydrogen-bonding capacity, aromatic π-system characteristics, and versatile synthetic accessibility. The electron-deficient nature of the pyrimidine ring facilitates interactions with biological targets through dipole-dipole interactions, π-stacking, and hydrogen bonding, mimicking endogenous purine and pyrimidine nucleobases. These properties collectively enable precise molecular recognition across enzyme active sites and receptor domains, making pyrimidine derivatives indispensable in rational drug design [2] [6].
The structural versatility of pyrimidine allows extensive decoration at positions 2, 4, 5, and 6, enabling medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties. This adaptability is exemplified by blockbuster drugs spanning antiviral (zidovudine), anticancer (erlotinib), antihypertensive (minoxidil), and lipid-lowering (rosuvastatin) therapies. The molecule Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-carboxylate embodies this strategic approach, incorporating multiple bioactive elements onto the pyrimidine core to optimize target engagement and metabolic stability [6] [7].
Table 1: Clinically Approved Pyrimidine-Based Drugs Demonstrating Structural Versatility
Drug Name | Therapeutic Category | Key Structural Features | Molecular Target |
---|---|---|---|
Zidovudine | Antiviral | Azido group at 3'-position | HIV reverse transcriptase |
Erlotinib | Anticancer | Quinazoline core | EGFR tyrosine kinase |
Rosuvastatin | Lipid-lowering | Pyrimidine-5-yl group | HMG-CoA reductase |
Trimethoprim | Antibacterial | 2,4-Diaminopyrimidine | Dihydrofolate reductase |
Minoxidil | Antihypertensive/Alopecia | 2,4-Diamino-6-piperidinopyrimidine | Potassium channel opener |
The pyrimidine scaffold's dominance in drug discovery stems from its unique physicochemical properties and biological compatibility. As a bioisostere for phenyl rings and other aromatic systems, pyrimidine enhances aqueous solubility while maintaining membrane permeability—a critical balance for oral bioavailability. The presence of two nitrogen atoms within the ring creates distinct electronic environments at each position, allowing chemists to precisely modulate electron distribution and binding affinity. Position 2 favors hydrogen bond acceptors due to the adjacent nitrogen's electron-withdrawing effect, while positions 4 and 6 can accommodate hydrophobic substituents that enhance target affinity through van der Waals interactions. Position 5 serves as an attachment point for extended conjugation or steric bulk [2] [6].
Recent advances highlight pyrimidine's role in overcoming drug resistance, particularly in anti-infective and anticancer domains. The scaffold's synthetic tractability enables rapid generation of structural diversity, facilitating structure-activity relationship (SAR) optimization against evolving targets. For tuberculosis treatment, Luo et al. developed pyrimidine-based compounds (e.g., compound 24) exhibiting potent activity against multidrug-resistant Mycobacterium tuberculosis (MIC 0.5–1.0 μg/mL) through phenotypic screening and rational design [2]. Similarly, molecular hybridization strategies have yielded anti-TB agents (e.g., compound 30) with dual activity against drug-sensitive and resistant strains by targeting the fatty acid biosynthesis pathway (InhA IC₅₀ = 0.6 ± 0.94 μM) [2]. The structural adaptability of pyrimidine allows incorporation of substituents that modulate multiple pharmacological parameters simultaneously—target affinity, metabolic stability, membrane transport, and selectivity—making it indispensable for addressing complex therapeutic challenges.
The strategic incorporation of fluorophenyl and sulfonamido groups in Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-carboxylate represents a sophisticated approach to optimizing bioactivity through steric, electronic, and metabolic mechanisms. The 4-fluorophenyl moiety at position 4 introduces several advantageous properties: 1) Enhanced binding affinity through π-π stacking interactions with aromatic residues in target proteins; 2) Increased lipophilicity (logP contribution ≈2.0) promoting membrane penetration; 3) Metabolic stabilization against oxidative degradation via blockade of para-hydroxylation pathways; and 4) Modulation of electron density across the pyrimidine ring, influencing hydrogen-bonding capacity. Fluorine's strong electronegativity creates a polarized aromatic system that enhances dipole-dipole interactions while maintaining near-ideal steric compatibility with phenyl groups [3] [9].
The N-methylmethylsulfonamido group at position 2 contributes critically to target engagement through multiple mechanisms: 1) The sulfonyl group acts as a hydrogen bond acceptor with strong directionality, forming stable interactions with backbone amides or sidechain hydroxyls in binding pockets; 2) The N-methyl group provides steric blockade of metabolic N-dealkylation while maintaining conformational flexibility; 3) The sulfonamide's electron-withdrawing nature enhances the pyrimidine ring's hydrogen-bond accepting capacity at N1 and N3; and 4) The group's rotational freedom enables optimal geometry for binding site accommodation. Recent studies on pyrimidine-based sulfonamides demonstrate exceptional antimicrobial activities, with certain derivatives showing MIC values significantly lower than standard drugs against bacterial and fungal pathogens. Computational analyses reveal strong binding affinities (-46 to -61 kcal/mol) against mycobacterial targets like protein tyrosine phosphatase B (MtbPtpB), validating the sulfonamido group's role in target inhibition [3].
Table 2: Electronic and Steric Contributions of Key Substituents in Pyrimidine Derivatives
Substituent | Electronic Effect | Steric Contribution (van der Waals vol, ų) | Key Biological Roles |
---|---|---|---|
4-Fluorophenyl | Strong -I effect, moderate +R | 72.5 | π-π stacking, enhanced lipophilicity, metabolic stabilization |
N-Methylmethylsulfonamido | Strong -I (sulfonyl) | 42.3 (SO₂), 22.1 (N-CH₃) | Hydrogen bonding, metabolic resistance, conformational flexibility |
Ethyl Ester | Moderate -I effect | 52.7 | Prodrug potential, hydrogen bond acceptance, hydrolytic activation |
Isopropyl | Weak +I effect | 62.8 | Hydrophobic pocket filling, enhanced passive diffusion, metabolic shielding |
The isopropyl group at position 6 provides hydrophobic bulk that enhances binding to lipophilic pockets in target proteins, with branching that confers greater metabolic resistance compared to linear alkyl chains. The ethyl ester at position 5 offers prodrug potential through hydrolytic activation or serves as a hydrogen-bond acceptor in its intact form. This specific combination of substituents creates a multifaceted pharmacophore capable of simultaneous interactions with multiple binding site elements—a design strategy increasingly important for overcoming drug resistance and achieving target selectivity in complex disease pathways [3] [6].
Deuteration, the strategic replacement of hydrogen with deuterium, has evolved from a metabolic probing tool to a sophisticated drug design strategy. The deuterated analogue of our subject compound (Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-carboxylate-d6; CAS 1189696-04-5) represents this modern application, where deuterium incorporation targets improved metabolic stability [5]. The scientific foundation rests on the deuterium kinetic isotope effect (DKIE), arising from differences in zero-point vibrational energies between C-H and C-D bonds. This effect manifests most significantly when bond cleavage is rate-limiting in metabolic transformations, particularly oxidative processes mediated by cytochrome P450 enzymes. The stronger C-D bond (approximately 1.2-1.5 kcal/mol greater stability versus C-H) can reduce reaction rates by 2-10 fold (kH/kD), substantially altering pharmacokinetic profiles [4] [8].
Historically, deuteration strategies focused on "deuterium switches" – creating deuterated versions of established drugs to extend patent life and improve profiles. Deutetrabenazine (2017 FDA approval) exemplified this approach, demonstrating superior pharmacokinetics versus tetrabenazine through reduced CYP2D6-mediated metabolism, enabling lower dosing and reduced side effects. Similarly, donafenib (2021 China approval), a deuterated sorafenib analogue, showed improved PK properties and reduced adverse effects in hepatocellular carcinoma. The field has now progressed to de novo deuterated drugs, with deucravacitinib (2022 FDA approval for psoriasis) representing a milestone as the first novel deuterated drug. Its deuterium placement prevents formation of a non-selective metabolite, preserving exquisite TYK2 specificity over other JAK kinases—an achievement unattainable through conventional medicinal chemistry [4].
Table 3: Evolution of Deuterated Drug Development Strategies
Development Strategy | Key Examples | Deuteration Impact | Approval Timeline |
---|---|---|---|
Deuterium Switch (Marketed Drugs) | Deutetrabenazine | 2-3 fold ↑ half-life, ↓ dosing frequency | FDA 2017 |
Donafenib | ↑ Cmax, AUC; ↓ adverse events | China NMPA 2021 | |
Deuterium Switch (Clinical Candidates) | VV116 (oral remdesivir) | Oral bioavailability, antiviral efficacy | Uzbekistan 2021 (emergency) |
De Novo Deuterated Drugs | Deucravacitinib | Prevention of non-selective metabolite | FDA 2022 |
BMS-986322/BMS-986202 | Improved target selectivity | Phase I/II | |
Deucrictibant | Optimized PK for acute attacks | Phase II |
For our subject pyrimidine, deuteration likely targets metabolically vulnerable positions identified in the non-deuterated parent compound (CAS 147118-30-7). Potential deuteration sites include the ethyl ester's α-position, isopropyl methine group, or N-methyl group—sites prone to oxidative metabolism. The deuterated version (C₁₈H₁₆D₆FN₃O₄S; MW 401.49) could exhibit reduced clearance, increased half-life, and improved oral bioavailability while maintaining identical target affinity. This approach aligns with modern trends in deuterated drug development, which increasingly incorporate deuteration during lead optimization rather than as a post-hoc modification [4] [5] [8].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7